![molecular formula C10H9F3O B13591707 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol](/img/structure/B13591707.png)
2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol is an organic compound with the molecular formula C10H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propene-1-ol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propene-1-ol moiety. One common method is the aldol condensation reaction, where 4-(trifluoromethyl)benzaldehyde is reacted with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to acidic workup to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the propene moiety can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-[4-(Trifluoromethyl)phenyl]-2-propenal or 2-[4-(Trifluoromethyl)phenyl]-2-propanone.
Reduction: Formation of 2-[4-(Trifluoromethyl)phenyl]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymes, receptors, or other proteins involved in various biological pathways .
Comparación Con Compuestos Similares
- 2-[4-(Trifluoromethyl)phenyl]ethanol
- 2-[4-(Trifluoromethyl)phenyl]propanoic acid
- 4-(Trifluoromethyl)phenylmethanol
Comparison: Compared to these similar compounds, 2-[4-(Trifluoromethyl)phenyl]-2-propene-1-ol is unique due to the presence of the propene-1-ol moiety, which imparts additional reactivity and versatility in chemical synthesis. The trifluoromethyl group in all these compounds contributes to their enhanced lipophilicity and metabolic stability, making them valuable in various applications .
Propiedades
Fórmula molecular |
C10H9F3O |
|---|---|
Peso molecular |
202.17 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O/c1-7(6-14)8-2-4-9(5-3-8)10(11,12)13/h2-5,14H,1,6H2 |
Clave InChI |
WCQSKAAKFYSLBT-UHFFFAOYSA-N |
SMILES canónico |
C=C(CO)C1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



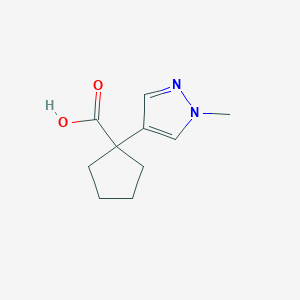
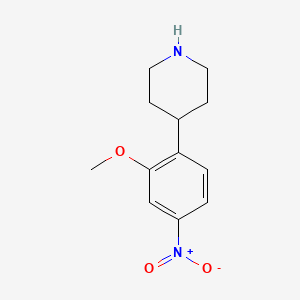


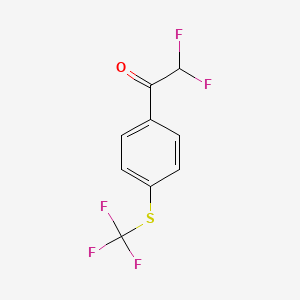

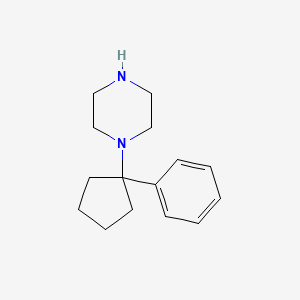
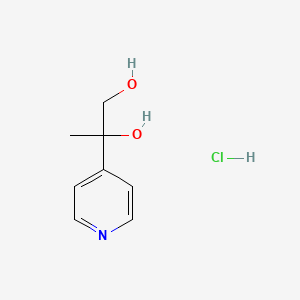
![[(4-Fluoro-3-methoxyphenyl)methyl]hydrazine](/img/structure/B13591686.png)

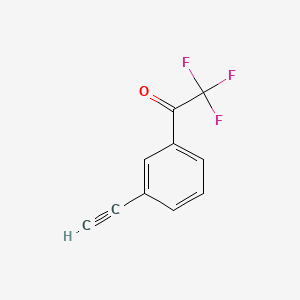

![N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine](/img/structure/B13591719.png)
